molecular formula C11H12BrNO3 B6633958 (2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid

(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid

Cat. No. B6633958
M. Wt: 286.12 g/mol
InChI Key: YIJMFTFADCJIAX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of natural amino acids and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid is not well understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity and function. This compound may also act as an inhibitor of certain enzymes, leading to a decrease in their activity.
Biochemical and Physiological Effects:
(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In addition, this compound has been shown to have antitumor activity and may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid in lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple methods and is readily available. In addition, this compound has a wide range of potential applications in various fields of scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the research and development of (2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid. One possible direction is the synthesis of new derivatives of this compound with improved properties and activity. Another possible direction is the development of new drugs and pharmaceuticals based on the structure of this compound. In addition, this compound may have potential applications in the development of new materials and catalysts. Further research is needed to fully understand the potential applications and limitations of (2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid.

Synthesis Methods

(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid is synthesized using various methods. One of the commonly used methods is the reaction of (2R)-2-aminopropanoic acid with 2-bromo-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid has potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various compounds such as peptides, amino acid derivatives, and natural products. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, (2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid has been used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-6-4-3-5-8(9(6)12)10(14)13-7(2)11(15)16/h3-5,7H,1-2H3,(H,13,14)(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJMFTFADCJIAX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N[C@H](C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid

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